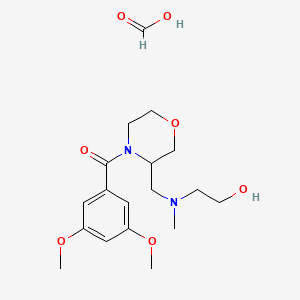

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5.CH2O2/c1-18(4-6-20)11-14-12-24-7-5-19(14)17(21)13-8-15(22-2)10-16(9-13)23-3;2-1-3/h8-10,14,20H,4-7,11-12H2,1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZYRUWUOHBTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC(=C2)OC)OC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate typically involves multiple steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using ethylene oxide.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and an appropriate catalyst.

Final Formylation: The final step involves the formylation of the compound using formic acid or formate salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in malignant cells.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Similar Compound A | A549 (Lung) | 25 |

| Similar Compound B | MCF7 (Breast) | 30 |

| This Compound | HeLa (Cervical) | TBD |

Preliminary findings suggest that derivatives of this compound may have comparable or enhanced anticancer efficacy, warranting further investigation into its mechanisms of action and potential clinical applications.

Neuropharmacological Effects

The presence of a morpholine ring and a dimethylamino group in the compound suggests possible interactions with neurotransmitter systems. Studies have indicated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which may provide insights into their potential use in treating depression and anxiety disorders.

- Mechanism of Action : The compound's structure allows it to modulate serotonin and dopamine receptors, potentially influencing mood regulation and cognitive functions.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. The results highlighted that certain derivatives exhibited a favorable safety profile while demonstrating potent anticancer activity in vitro.

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated their potential as SSRIs. This suggests that the compound could be explored for its therapeutic applications in treating mood disorders, with preliminary data supporting its efficacy in enhancing serotonin levels.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate involves its interaction with specific molecular targets. The hydroxyethyl and morpholine groups may facilitate binding to enzymes or receptors, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with hydroxyacetophenones and morpholino derivatives. Below is a comparative analysis based on substituent positioning, physicochemical properties, and synthetic pathways.

Table 1: Key Structural and Physicochemical Comparisons

*Estimated molecular weight based on formula.

Key Observations:

Structural Complexity: The target compound exhibits greater complexity due to its morpholino ring and tertiary amine side chain, contrasting with simpler hydroxyacetophenones that lack heterocyclic systems.

Solubility: The formate counterion and hydrophilic 2-hydroxyethyl group likely enhance aqueous solubility compared to neutral hydroxyacetophenones (e.g., CAS 50317-52-7).

Synthetic Challenges: The target compound’s multi-step synthesis (inferred from morpholino derivatives) contrasts with single-step Friedel-Crafts methods for simpler analogs (e.g., CAS 112954-19-5).

Research Findings and Implications

- Stability: The formate salt may improve stability under acidic conditions compared to free-base morpholino derivatives.

- Thermal Properties : The melting point of the target compound remains uncharacterized, whereas simpler analogs (e.g., CAS 50317-52-7) exhibit well-defined melting ranges.

Biological Activity

The compound (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₂₄N₂O₅

- CAS Number: Not specifically listed in the provided sources but can be derived from the structural components.

- Key Functional Groups:

- Dimethoxyphenyl group

- Hydroxyethyl and methyl amino moieties

- Morpholino ring

The biological activity of this compound primarily revolves around its interaction with various biochemical pathways. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Properties: Similar compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response .

- Antidiabetic Effects: Related structures have been documented to possess anti-hyperglycemic effects, potentially through modulation of glucose metabolism and insulin sensitivity .

- Neuroprotective Effects: The morpholino structure suggests potential interactions with neurotransmitter systems, possibly providing neuroprotective benefits.

In Vitro Studies

In vitro studies on similar compounds have demonstrated significant biological activities:

- Cyclooxygenase Inhibition: Compounds with similar structures have shown IC50 values in the low micromolar range for COX inhibition, indicating strong anti-inflammatory potential .

- Cell Viability Assays: Research indicates that derivatives can enhance cell viability in neuronal cell lines under oxidative stress conditions.

In Vivo Studies

Case studies involving related compounds suggest promising therapeutic effects:

- Diabetes Models: In rodent models, compounds with similar structures have demonstrated a reduction in blood glucose levels and improved insulin sensitivity .

- Inflammation Models: Topical applications of related compounds have been effective in reducing inflammation markers in animal models .

Data Tables

Case Studies

- Anti-inflammatory Activity : A study on a structurally related compound showed significant reduction in leukotriene synthesis in human PMN cells, indicating potential for treating inflammatory diseases .

- Antidiabetic Effects : Research involving a 1,3-benzodioxole derivative demonstrated marked improvement in glucose tolerance tests in diabetic mice, suggesting a mechanism for enhancing insulin sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.